N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B cells. The dysregulation of B-cell receptor signaling has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and allergic diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide blocks this signaling cascade, leading to the suppression of B-cell activation and proliferation. In addition, BTK inhibition by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.
Biochemical and physiological effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has demonstrated potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has also been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to modulate the tumor microenvironment. However, the limitations of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide in lab experiments include the lack of data on its potential toxicity and side effects, as well as the limited availability of the compound for research purposes.
Zukünftige Richtungen
Future research directions for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide and its potential applications in other diseases, such as autoimmune disorders and allergic diseases. Furthermore, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity is an area of active research. Finally, the combination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide with other anti-cancer agents and immunotherapies is a promising strategy for enhancing its anti-tumor activity and overcoming drug resistance.
Synthesemethoden
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide involves several steps, including the preparation of the key intermediate 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and the coupling of the intermediate with 2-fluorophenoxyacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been described in detail in a patent application (US20150141729A1).
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in cancer cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has also shown synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-13-6-2-3-7-14(13)22-10-16(21)20-17-12(9-19)11-5-1-4-8-15(11)23-17/h2-3,6-7H,1,4-5,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVVAFDLKUHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.